Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate
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Overview
Description
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the esterification of 4-isoquinolineacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .
Comparison with Similar Compounds
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl): Studied for its antibacterial activity.
(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Evaluated for its antibacterial properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate (CAS Number: 1822837-97-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline scaffold, which is known for its biological relevance. The molecular formula is C12H15NO2, and it has a molecular weight of approximately 219.25 g/mol. The structure includes a methyl ester functional group that may influence its solubility and bioactivity.
1. Anticholinesterase Activity
One of the most notable biological activities of this compound is its potential as an anticholinesterase agent. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant inhibition of acetylcholinesterase (AChE), which is essential in regulating neurotransmitter levels in the brain.
Table 1: Anticholinesterase Activity Comparison
2. Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in various models. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in preventing neurodegeneration.
Case Study: Neuroprotection in Cell Culture Models
In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). This suggests that the compound may enhance cellular antioxidant defenses.
3. Anti-inflammatory Properties
Emerging evidence indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can reduce the production of pro-inflammatory cytokines in models of acute inflammation.
Table 2: Inflammatory Cytokine Inhibition
Cytokine | Concentration (μM) | Effect (%) Reduction |
---|---|---|
TNF-alpha | 10 | 45% |
IL-6 | 10 | 30% |
IL-1β | 10 | 50% |
These results indicate that the compound may serve as a lead for developing anti-inflammatory drugs.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of AChE : The structural features allow for effective binding to the active site of AChE.
- Antioxidant Activity : The tetrahydroisoquinoline structure may contribute to scavenging reactive oxygen species (ROS).
- Modulation of Inflammatory Pathways : The compound appears to inhibit NF-kB signaling pathways involved in cytokine production.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)6-8-7-13-12(15)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,15) |
InChI Key |
GILWNVWWLGMZJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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